3-(1-aminopropyl)phenol hydrochloride 3-(1-aminopropyl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2680534-24-9
VCID: VC11536732
InChI:
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.7

3-(1-aminopropyl)phenol hydrochloride

CAS No.: 2680534-24-9

Cat. No.: VC11536732

Molecular Formula: C9H14ClNO

Molecular Weight: 187.7

Purity: 95

* For research use only. Not for human or veterinary use.

3-(1-aminopropyl)phenol hydrochloride - 2680534-24-9

Specification

CAS No. 2680534-24-9
Molecular Formula C9H14ClNO
Molecular Weight 187.7

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenolic ring (C6_6H5_5OH) substituted at the meta position with a 1-aminopropyl group (CH2CH(NH2)CH3-\text{CH}_2\text{CH}(\text{NH}_2)\text{CH}_3). The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing pharmaceuticals . The chiral center at the aminopropyl side chain confers stereochemical specificity, which may influence receptor interactions and metabolic pathways.

Table 1: Structural and Nomenclative Data

PropertyValue/DescriptionSource
IUPAC Name3-[(1S)-1-aminopropyl]phenol;hydrochloride
Molecular FormulaC9H14ClNO\text{C}_9\text{H}_{14}\text{ClNO}
Molecular Weight187.66 g/mol
SMILES NotationCCC@@HN.Cl
InChIKeyCITVICROZQBGHJ-FVGYRXGTSA-N

Stereochemical Considerations

The (S)-enantiomer is explicitly documented in PubChem, highlighting the importance of chirality in its biochemical interactions . Enantiomeric purity is critical for compounds targeting stereospecific receptors, as seen in pharmaceuticals like β-blockers or antidepressants.

Synthesis and Manufacturing Approaches

General Strategies for Phenolic Amines

While no direct synthesis literature exists for 3-(1-aminopropyl)phenol hydrochloride, analogous compounds such as N-(3-aminopropyl)methacrylamide hydrochloride provide methodological templates . A typical multi-step process involves:

  • Alkylation: Reacting 3-chloropropylamine hydrochloride with a phenolic precursor under basic conditions.

  • Protection/Deprotection: Using groups like phthalimide to shield amines during intermediate steps .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps from Analogous Compounds

StepReactionConditionsYieldSource
13-Chloropropylamine + Methacrylic anhydride0–5°C, NaOH catalysis92–94%
2Phthalimide protection50–150°C, solvent-based87–93%
3HydrazinolysisEthanol reflux, hydrazine hydrate87%
4HCl salt formationTHF, HCl gas93%

Green Chemistry Considerations

Modern syntheses emphasize solvent efficiency and catalyst recovery. For instance, tetrahydrofuran (THF) and aqueous sodium hydroxide are employed to minimize waste . These methods align with industrial trends toward environmentally benign processes.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high water solubility, facilitating formulation for biological studies. The phenolic hydroxyl group (pKa10\text{p}K_a \approx 10) remains protonated under physiological conditions, enhancing membrane permeability .

Spectroscopic Characteristics

While experimental data are unavailable, computational models predict:

  • IR: O–H stretch (~3300 cm1^{-1}), N–H bend (~1600 cm1^{-1})

  • NMR: Aromatic protons (δ 6.5–7.5 ppm), aminopropyl methyl (δ 1.0–1.5 ppm)

Biological Activities and Mechanisms

Antimicrobial Applications

Structurally similar amines exhibit bacteriostatic effects by disrupting cell membrane integrity. For example, analogs like chlorhexidine leverage cationic amine groups to bind microbial membranes .

Metabolic Pathways

Phase I metabolism likely involves hepatic cytochrome P450-mediated oxidation or reduction. The aminopropyl group may undergo deamination to form ketone metabolites, as observed in indenoisoquinoline derivatives .

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